molecular formula C12H15N3OS B13684632 5-(4-Ethoxyphenethyl)-1,3,4-thiadiazol-2-amine

5-(4-Ethoxyphenethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13684632
M. Wt: 249.33 g/mol
InChI Key: VGBPZQJLZVWKEY-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenethyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethoxyphenethyl group attached to the thiadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-ethoxyphenethylamine with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring. The reaction mixture is usually heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenethyl)-1,3,4-thiadiazol-2-amine
  • 5-(4-Chlorophenethyl)-1,3,4-thiadiazol-2-amine
  • 5-(4-Bromophenethyl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-(4-Ethoxyphenethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. The ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

5-[2-(4-ethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H15N3OS/c1-2-16-10-6-3-9(4-7-10)5-8-11-14-15-12(13)17-11/h3-4,6-7H,2,5,8H2,1H3,(H2,13,15)

InChI Key

VGBPZQJLZVWKEY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CCC2=NN=C(S2)N

Origin of Product

United States

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